

# Sucantomotide (Oregovomab): A Comparative Analysis of Clinical Trial Data in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sucantomotide**, also known as oregovomab (and formerly as CVac), is an investigational murine monoclonal antibody developed as an immunotherapy for cancer, primarily investigated in ovarian cancer. It functions by targeting the cancer antigen 125 (CA-125), a protein often overexpressed on the surface of ovarian cancer cells. The therapeutic strategy is based on the principle of indirect immunization, where the formation of oregovomab-CA-125 immune complexes stimulates a host immune response against the tumor. This guide provides a comparative summary of key clinical trial data for **Sucantomotide** versus placebo or standard of care, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

It is important to note that in January 2024, the pivotal Phase III clinical trial, FLORA-5, was recommended to be discontinued following a futility analysis that indicated the trial was unlikely to meet its primary endpoint for progression-free survival.[1] Despite this setback, the data from preceding Phase II studies, which showed promising results, offer valuable insights for the research and drug development community.

### **Mechanism of Action**

Oregovomab is a murine IgG1 kappa monoclonal antibody that specifically binds with high affinity to the CA-125 antigen.[2][3] Unlike the free, circulating CA-125 which is poorly



immunogenic, the complex formed between oregovomab and CA-125 is capable of eliciting a robust immune response.[4][5] This immune complex is believed to be processed by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T cells. These activated T cells can then recognize and attack ovarian cancer cells that express CA-125, thereby mediating an anti-tumor effect.



Click to download full resolution via product page

Caption: Sucantomotide's mechanism of action.

# **Efficacy Data from Clinical Trials**

The most compelling evidence for **Sucantomotide**'s potential efficacy came from a randomized Phase II clinical trial comparing chemo-immunotherapy (carboplatin and paclitaxel plus oregovomab) against standard chemotherapy alone in patients with newly diagnosed advanced ovarian cancer.



**Table 1: Efficacy Outcomes from Randomized Phase II** 

**Trial (Front-Line Treatment)** 

| Endpoint                                         | Sucantomotid<br>e +<br>Chemotherapy<br>(n=47) | Standard<br>Chemotherapy<br>Alone (n=50) | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------------|-----------------------------------------------|------------------------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS)     | 41.8 months                                   | 12.2 months                              | 0.46 (0.28 - 0.70)       | 0.0027  |
| Median Overall<br>Survival (OS)                  | Not Reached                                   | 43.2 months                              | 0.35 (0.16 - 0.74)       | 0.043   |
| Data from a<br>median follow-up<br>of 42 months. |                                               |                                          |                          |         |

Another key study was the CAN-003 trial, which evaluated CVac (an earlier designation for **Sucantomotide**) as a maintenance therapy. The results were most notable in the subgroup of patients in their second clinical remission (CR2).

# Table 2: Efficacy in Second Remission (CR2) Patients (CAN-003 Trial)



| Endpoint                                                                                                                        | CVac<br>(Sucantomotid<br>e) | Standard of<br>Care<br>(Observation) | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------|--------------------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS)                                                                                    | >13 months                  | 5 months                             | 0.32 (not<br>specified)  | 0.04    |
| Median Overall<br>Survival (OS)                                                                                                 | >42 months                  | 26 months                            | 0.17 (0.02 - 1.4)        | 0.07    |
| Note: The OS data is from a 42-month follow- up and did not reach statistical significance, though a strong trend was observed. |                             |                                      |                          |         |

## **Safety and Tolerability**

Across multiple studies, **Sucantomotide** has been reported to be well-tolerated, without adding significant toxicity to standard chemotherapy.

# **Table 3: Comparative Safety Profile**



| Adverse Event<br>Profile                             | Sucantomotide (+/-<br>Chemo)                               | Placebo / Standard of Care                                    | Key Findings                                                       |
|------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|
| Randomized Phase II<br>(Front-Line)                  | No change in toxicity profile from chemotherapy alone.     | Standard<br>chemotherapy-related<br>toxicities.               | The addition of oregovomab did not result in incremental toxicity. |
| Consolidation Therapy<br>Trial                       | Adverse events reported with similar frequency to placebo. | Adverse events reported with similar frequency to oregovomab. | Benign safety profile indicated.                                   |
| FLORA-4 (Phase II,<br>Combination with<br>Niraparib) | Urticaria (10% of patients).                               | N/A (single-arm study).                                       | Combination was well-<br>tolerated with no new<br>safety signals.  |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.

# Randomized Phase II Trial (Front-Line Chemoimmunotherapy)

- Objective: To test the hypothesis that schedule-dependent chemo-immunotherapy with oregovomab improves Progression-Free Survival (PFS) and Overall Survival (OS).
- Patient Population: 97 patients with newly diagnosed, optimally cytoreduced (residual tumor
   1 cm) Stage III/IV epithelial ovarian, fallopian tube, or peritoneal cancer.
- Randomization: Patients were randomized 1:1 to two arms.
  - Experimental Arm (CPO): Standard six cycles of intravenous carboplatin and paclitaxel plus four immunizations with oregovomab (2 mg IV).
  - Control Arm (CP): Standard six cycles of intravenous carboplatin and paclitaxel alone.



- Endpoints:
  - Primary: Translational assessment of a cellular immune response (results were unevaluable due to technical issues).
  - Secondary: Progression-Free Survival (PFS) and Overall Survival (OS).



Click to download full resolution via product page

**Caption:** Workflow for the randomized Phase II trial.





### **CAN-003 Phase II Trial (Maintenance Therapy)**

- Objective: To evaluate the safety and efficacy of CVac (Sucantomotide) as a maintenance therapy.
- Patient Population: 56 patients with epithelial ovarian cancer in first (CR1) or second (CR2) clinical remission.
- Randomization: Patients were randomized 1:1.
  - Experimental Arm: CVac maintenance treatment (10 doses over 56 weeks).
  - Control Arm: Standard of care (SOC) observation.
- Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).

#### Conclusion

While the Phase III FLORA-5 trial for **Sucantomotide** (oregovomab) did not meet its primary endpoint, the preceding randomized Phase II trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival when added to standard front-line chemotherapy for advanced ovarian cancer. The agent has consistently shown a favorable safety profile, not adding significant toxicity to chemotherapy regimens. The mechanism, involving the formation of immune complexes to stimulate a T-cell mediated anti-tumor response, remains a compelling strategy in immuno-oncology. The collective data from these trials, particularly the promising Phase II results, provide a valuable foundation for future research into immunotherapies targeting CA-125 and for the design of subsequent clinical studies in ovarian cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Oregovomab Phase III Clinical Study fails futility analysis; Data Safety Monitoring Board Recommends Overall Survival Follow Up for Potential Late Immune Effects and Clinical Benefits [newswire.ca]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oregovomab: anti-CA-125 monoclonal antibody B43.13--AltaRex, B43.13, MAb B43.13, monoclonal antibody B43.13 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sucantomotide (Oregovomab): A Comparative Analysis
  of Clinical Trial Data in Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12376803#clinical-trial-data-comparingsucantomotide-to-placebo-or-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com